molecular formula C13H14F3NO4 B2476611 Ethyl 2-{[4-(2,2,2-trifluoroethoxy)benzoyl]amino}acetate CAS No. 866153-60-8

Ethyl 2-{[4-(2,2,2-trifluoroethoxy)benzoyl]amino}acetate

Cat. No.: B2476611
CAS No.: 866153-60-8
M. Wt: 305.253
InChI Key: WQPBIGGNRURDIF-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(2,2,2-trifluoroethoxy)benzoyl]amino}acetate is an ethyl ester derivative featuring a benzoyl amino core substituted with a 2,2,2-trifluoroethoxy group at the para position of the aromatic ring. The trifluoroethoxy moiety (CF₃CH₂O-) is a common bioisostere in medicinal chemistry, known to enhance metabolic stability and lipophilicity . The compound’s structure combines an amide linkage (benzoyl amino) with an ester group (ethyl acetate), which may influence its pharmacokinetic properties and reactivity. While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate) suggest synthetic routes involving coupling reactions between activated esters and amines under mild conditions .

Properties

IUPAC Name

ethyl 2-[[4-(2,2,2-trifluoroethoxy)benzoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4/c1-2-20-11(18)7-17-12(19)9-3-5-10(6-4-9)21-8-13(14,15)16/h3-6H,2,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPBIGGNRURDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=C(C=C1)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[4-(2,2,2-trifluoroethoxy)benzoyl]amino}acetate typically involves the reaction of ethyl glycinate with 4-(2,2,2-trifluoroethoxy)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The reactants are added in a controlled manner, and the reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield. The product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(2,2,2-trifluoroethoxy)benzoyl]amino}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{[4-(2,2,2-trifluoroethoxy)benzoyl]amino}acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-{[4-(2,2,2-trifluoroethoxy)benzoyl]amino}acetate involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below highlights key structural and functional differences between Ethyl 2-{[4-(2,2,2-trifluoroethoxy)benzoyl]amino}acetate and related compounds:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Applications/Notes
This compound 4-(2,2,2-Trifluoroethoxy)benzoyl, ethyl ester C₁₃H₁₄F₃NO₄* ~321.25 Potential pharmaceutical agent (hypothetical)
Ethyl 2-(2,2,2-trifluoroethoxy)acetate Trifluoroethoxy, ethyl ester C₆H₉F₃O₃ 186.13 Intermediate for agrochemicals/pharmaceuticals
Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate 4-(Trifluoromethyl)phenyl, oxoacetate C₁₁H₁₀F₃NO₃ 261.20 Synthetic intermediate; 72% yield via TBHP-mediated coupling
Ethyl 2-(2,4-dichloro-5-{[3-(trifluoromethyl)benzoyl]amino}phenoxy)acetate Dichlorophenoxy, trifluoromethylbenzoyl C₁₉H₁₅Cl₂F₃NO₄ 464.23 Agrochemical research (e.g., herbicide lead)
Silodosin (KMD3213) 2,2,2-Trifluoroethoxy phenoxy, carboxamide C₂₅H₃₂F₃N₃O₄ 495.54 α₁A-Adrenoceptor antagonist (approved for benign prostatic hyperplasia)

*Estimated based on structural analogs.

Key Observations :

  • Trifluoroethoxy vs.
  • Amide vs. Ester Linkages : The amide group in the target compound increases hydrogen-bonding capacity compared to ester-only analogs (e.g., ), which may enhance target affinity but reduce metabolic stability .
Physicochemical Properties
  • Metabolic Stability : Fluorinated groups resist oxidative degradation, extending half-life in vivo .

Biological Activity

Ethyl 2-{[4-(2,2,2-trifluoroethoxy)benzoyl]amino}acetate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is C13H14F3N2O3C_{13}H_{14}F_3N_2O_3. The presence of the trifluoroethoxy group is notable for enhancing lipophilicity and potentially influencing the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC13H14F3N2O3C_{13}H_{14}F_3N_2O_3
Molecular Weight300.25 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents

Research indicates that this compound interacts with various biological pathways. The trifluoroethoxy group enhances binding affinity to specific enzymes and receptors, leading to modulation of their activity. This interaction may result in anti-inflammatory and anticancer effects.

Antimicrobial Activity

A study investigated the antimicrobial properties of similar compounds containing the trifluoroethoxy moiety. Results showed significant inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Anticancer Properties

In vitro studies have demonstrated that derivatives of this compound exhibit antiproliferative effects on cancer cell lines. The mechanism involves apoptosis induction and inhibition of angiogenesis through the modulation of vascular endothelial growth factor receptor (VEGFR) signaling pathways .

Case Studies

  • Study on Antimicrobial Effects : A compound structurally similar to this compound was tested against various bacterial strains. The results indicated a strong inhibitory effect on E. coli and S. aureus, highlighting its potential use as an antimicrobial agent .
  • Anticancer Activity : Research on a related pyridine derivative indicated that it could inhibit VEGFR-2 effectively. The study reported binding affinities comparable to established inhibitors like Sorafenib, suggesting that modifications similar to those found in this compound could enhance therapeutic efficacy against tumors .

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